molecular formula C18H15N3O6S B2430414 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 1171014-72-4

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2430414
CAS No.: 1171014-72-4
M. Wt: 401.39
InChI Key: NRBWUVUTHRPNOV-UHFFFAOYSA-N
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Description

5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a benzo[d][1,3]dioxole group, and a pyridin-3-ylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core One common approach is to react furan-2-carboxylic acid with an appropriate amine under dehydration conditions to form the carboxamide group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form furan-2,5-dione.

  • Reduction: : The nitro group in the pyridin-3-ylmethyl group can be reduced to an amine.

  • Substitution: : The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed

  • Oxidation: : Furan-2,5-dione

  • Reduction: : Pyridin-3-ylmethylamine

  • Substitution: : Various substituted sulfamoyl derivatives

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl group may play a role in inhibiting certain biological processes, while the furan and pyridin rings could interact with other molecular structures.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds might include other sulfamoyl derivatives or furan-based molecules, but the presence of the benzo[d][1,3]dioxole and pyridin-3-ylmethyl groups sets it apart. Some similar compounds include:

  • Sulfamoylbenzofurans

  • Pyridinylmethylcarboxamides

  • Dioxole-containing sulfonamides

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c22-18(20-10-12-2-1-7-19-9-12)15-5-6-17(27-15)28(23,24)21-13-3-4-14-16(8-13)26-11-25-14/h1-9,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBWUVUTHRPNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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